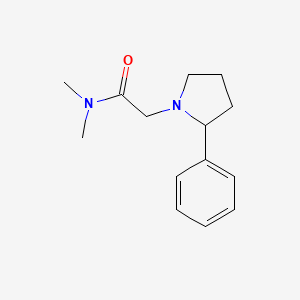
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone, also known as OPIM, is a chemical compound that has been studied for its potential use in scientific research.
作用機序
The mechanism of action of Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. This receptor is involved in the regulation of intracellular calcium signaling and the release of neurotransmitters. By modulating the activity of the sigma-1 receptor, Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone may be able to affect neuronal activity and neurotransmitter release, leading to changes in behavior and physiological responses.
Biochemical and Physiological Effects:
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and decrease anxiety-like behavior. Additionally, it has been shown to have analgesic effects, reducing sensitivity to pain. Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has also been shown to affect the release of dopamine, a neurotransmitter involved in reward and motivation.
実験室実験の利点と制限
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, making it a useful tool for studying the function of this receptor. Additionally, it has been shown to have a low toxicity profile, making it a safer alternative to other compounds that affect the sigma-1 receptor. However, Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, it may not be suitable for all types of experiments, and researchers should carefully consider its use in their specific experimental design.
将来の方向性
For the study of Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone include the development of new compounds and the investigation of its potential use in various areas of research.
合成法
The synthesis of Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone involves several steps. First, 4-propan-2-ylpiperazine is reacted with oxalyl chloride to form oxalyl-4-propan-2-ylpiperazine. This intermediate is then reacted with 2-hydroxymethyl oxolane to form Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone. The synthesis of Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone is a multi-step process that requires careful attention to detail and purification to obtain a high yield of the final product.
科学的研究の応用
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of neuronal activity. Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, it has been studied for its potential use in pain management and addiction treatment.
特性
IUPAC Name |
oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2)13-5-7-14(8-6-13)12(15)11-4-3-9-16-11/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATKLDQRWBKSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B7571351.png)


![N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7571373.png)
![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)


![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)



![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)